3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole
説明
The compound 3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole is a 1,2,4-triazole derivative featuring a complex substitution pattern. Its core structure includes:
- A 4-bromophenylsulfonyl group attached to a pyrrolidinyl ring at position 1.
- A methyl group at position 2.
- A 4-nitrobenzylsulfanyl moiety at position 4.
These substituents contribute to its unique physicochemical and biological properties. The sulfonyl and sulfanyl groups enhance electron-withdrawing effects, while the bromophenyl and nitrobenzyl moieties influence steric bulk and intermolecular interactions . Such structural features are common in bioactive triazoles, which are known for antimicrobial, anticancer, and anti-inflammatory activities .
特性
IUPAC Name |
3-[1-(4-bromophenyl)sulfonylpyrrolidin-2-yl]-4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN5O4S2/c1-24-19(22-23-20(24)31-13-14-4-8-16(9-5-14)26(27)28)18-3-2-12-25(18)32(29,30)17-10-6-15(21)7-11-17/h4-11,18H,2-3,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMBSRYLOCRIKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C3CCCN3S(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. The unique combination of functional groups in this compound enhances its potential applications in medicinal chemistry, particularly in the fields of cancer treatment and antimicrobial therapy.
Chemical Structure and Properties
- Molecular Formula : C20H20BrN5O4S2
- Molecular Weight : 538.44 g/mol
- CAS Number : 344268-20-8
The structure includes a pyrrolidinyl group and a sulfonyl moiety, which are critical for its biological activity. The presence of the nitrobenzyl sulfanyl group further diversifies its pharmacological profile.
Anticancer Activity
Research indicates that derivatives of triazoles exhibit significant anticancer properties. Compounds similar to 3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole have been explored for their ability to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) upon light activation in photodynamic therapy. The specific interactions with cellular targets are essential for enhancing efficacy in cancer treatment.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against a range of pathogenic bacteria and fungi. Studies have demonstrated that triazole derivatives can inhibit bacterial growth effectively, with some compounds displaying minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL against Enterococcus faecalis . The structural modifications in triazoles play a crucial role in determining their antibacterial potency.
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound can inhibit key enzymes such as acetylcholinesterase (AChE), which is significant for developing treatments for neurodegenerative diseases . The sulfonamide and pyrrolidine moieties contribute to the binding affinity and selectivity towards these enzymes.
Case Studies and Research Findings
The biological activity of 3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole is largely attributed to:
- Reactive Oxygen Species Generation : Upon activation by light in photodynamic applications.
- Enzyme Interaction : Binding to active sites of enzymes such as AChE.
- Cell Membrane Disruption : Leading to bacterial cell death through structural alterations.
類似化合物との比較
Comparison with Similar Compounds
Substituent Effects on the Triazole Core
A. Sulfanyl Group Variations
The sulfanyl (-S-) group at position 5 is a critical site for modulating activity. Comparisons include:
B. Aromatic Ring Modifications
Variations in the aryl groups (e.g., bromophenyl vs. chlorophenyl) influence steric and electronic properties:
Key Insight : Bromine’s larger atomic radius compared to chlorine may enhance van der Waals interactions in binding pockets, while nitro groups (target compound) offer stronger polarization than methoxy groups .
Heterocyclic Additions
The pyrrolidinyl ring in the target compound contrasts with other heterocycles:
Key Insight : The pyrrolidinyl group’s flexibility may improve membrane permeability compared to rigid pyridine or planar pyrrole systems .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-4-methyl-5-[(4-nitrobenzyl)sulfanyl}-4H-1,2,4-triazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization reactions using substituted hydrazides or α,β-unsaturated ketones as intermediates. For example, cyclization with phosphorous oxychloride at 120°C is effective for forming triazole cores . Optimization involves adjusting solvent polarity (e.g., DMSO for polar intermediates) and stoichiometric ratios of sulfonyl and sulfanyl precursors. Monitoring reaction progress via TLC or HPLC ensures intermediate stability.
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for validation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry and substituent orientation (mean C–C bond length precision: ±0.005 Å) . Complementary techniques include:
- ¹H/¹³C NMR : To verify substituent positions (e.g., sulfonyl vs. sulfanyl groups).
- LC-MS : For molecular weight confirmation and purity assessment.
- FT-IR : To identify functional groups like sulfonamide (S=O stretch ~1350 cm⁻¹) and triazole rings (C=N stretch ~1600 cm⁻¹) .
Q. What solvents and conditions are suitable for recrystallization to obtain high-purity samples?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) are ideal due to the compound’s sulfonyl/sulfanyl groups. Slow evaporation at 4°C yields crystals suitable for SC-XRD. For non-polar impurities, mixed solvents like ethanol/water (7:3 v/v) improve yield .
Advanced Research Questions
Q. How can hydrogen-bonding patterns and supramolecular interactions in the crystal lattice be analyzed, and what functional implications do they have?
- Methodological Answer : Graph-set analysis (e.g., using SHELXL or ORTEP-III ) identifies hydrogen-bond motifs (e.g., R₂²(8) rings from N–H···O interactions). These patterns influence solubility and stability: strong intermolecular H-bonds reduce solubility but enhance thermal stability. Energy frameworks (Hirshfeld surface analysis) quantify interaction energies (e.g., van der Waals vs. polar contributions) .
Q. What computational strategies are recommended for studying this compound’s electronic properties and potential bioactivity?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. Molecular docking (AutoDock Vina) evaluates binding affinity to targets like carbonic anhydrase II (PDB ID: 3KS3) . ADME prediction (SwissADME) screens for drug-likeness, focusing on logP (<5) and topological polar surface area (>80 Ų) .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or LC-MS adducts)?
- Methodological Answer :
- NMR anomalies : Use 2D experiments (COSY, HSQC) to assign overlapping signals. Deuteration of labile protons (e.g., NH groups) simplifies splitting patterns.
- LC-MS adducts : Add 0.1% formic acid to suppress sodium/potassium adducts. High-resolution MS (HRMS) with ESI+ mode confirms molecular ions .
Q. What experimental and theoretical approaches are used to study the compound’s stability under oxidative or reductive conditions?
- Methodological Answer :
- Oxidative stability : Treat with H₂O₂ (3% v/v) in methanol at 25°C; monitor degradation via HPLC. Sulfonyl groups are typically resistant, but sulfanyl groups may oxidize to sulfoxides .
- Reductive stability : Use NaBH₄ in THF; track thiol (-SH) formation via Ellman’s assay. DFT predicts reduction potentials (e.g., Fukui indices highlight susceptible sites) .
Q. How does the compound’s stereochemistry (e.g., pyrrolidinyl substituents) influence its biological or physicochemical properties?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak IC column) separates enantiomers. Circular dichroism (CD) confirms absolute configuration. Molecular dynamics simulations (AMBER) correlate stereochemistry with membrane permeability .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational docking predictions and experimental bioassay results?
- Methodological Answer :
Verify docking parameters (e.g., grid box size, flexibility of binding pockets).
Reassess protonation states (Epik, Schrödinger) at physiological pH.
Validate assays with positive controls (e.g., known inhibitors) and repeat in triplicate.
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